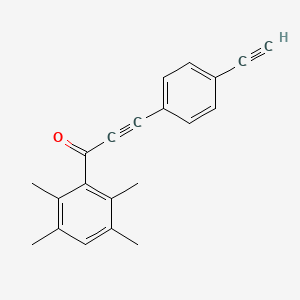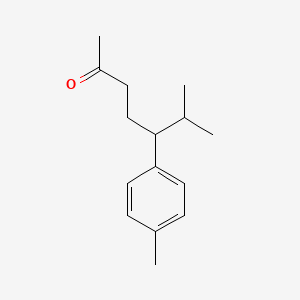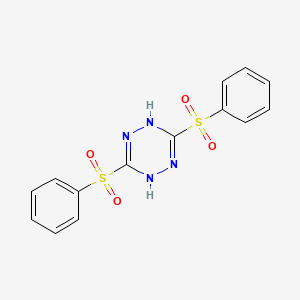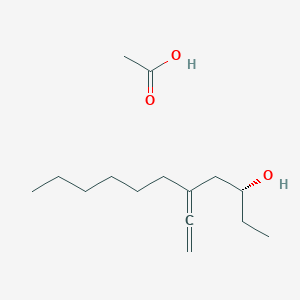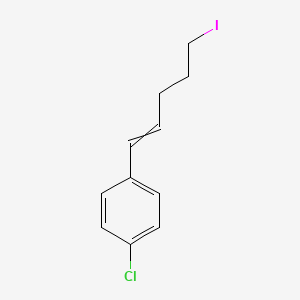
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene is an organic compound that features both a chloro and an iodo substituent on a benzene ring, connected via a pentenyl chain. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives and subsequent coupling reactions. One common method involves the initial chlorination of benzene to form 1-chlorobenzene, followed by the introduction of the iodo group through a halogen exchange reaction. The pentenyl chain can be introduced via a Heck reaction or similar coupling methods, using appropriate catalysts and reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium or nickel catalysts is common in these processes to facilitate efficient coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Coupling Reactions: Palladium or nickel catalysts with appropriate ligands and bases.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chloro or iodo groups.
Oxidation Reactions: Epoxides or alcohols.
Reduction Reactions: Alkanes or alkenes.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive chloro and iodo groups. These groups can undergo nucleophilic substitution, oxidative addition, and reductive elimination, allowing the compound to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-iodobenzene: Similar structure but lacks the pentenyl chain.
1-Chloro-5-iodopentane: Similar halogenation pattern but lacks the benzene ring.
1-Chloro-4-(prop-1-en-2-yl)benzene: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene is unique due to its combination of a benzene ring with both chloro and iodo substituents connected via a pentenyl chain. This structure allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
824431-56-3 |
|---|---|
Molekularformel |
C11H12ClI |
Molekulargewicht |
306.57 g/mol |
IUPAC-Name |
1-chloro-4-(5-iodopent-1-enyl)benzene |
InChI |
InChI=1S/C11H12ClI/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h2,4-8H,1,3,9H2 |
InChI-Schlüssel |
XINJOWFXWASCRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CCCCI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)

![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
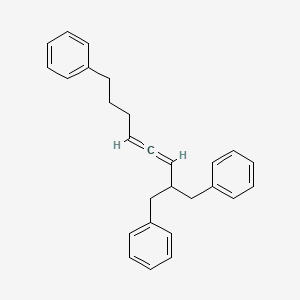
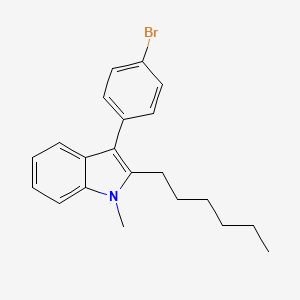
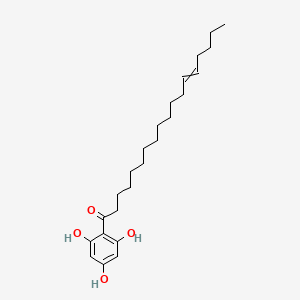

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
